2-methyl-N-[1-(3-phenylprop-2-enoyl)pyrrolidin-2-yl]butanamide
Description
2-Methyl-N-[1-(3-phenylprop-2-enoyl)pyrrolidin-2-yl]butanamide is a synthetic organic compound featuring a pyrrolidine ring substituted with a 3-phenylprop-2-enoyl (cinnamoyl) group at the 1-position and a 2-methylbutanamide moiety at the 2-position.
Properties
IUPAC Name |
2-methyl-N-[1-(3-phenylprop-2-enoyl)pyrrolidin-2-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-3-14(2)18(22)19-16-10-7-13-20(16)17(21)12-11-15-8-5-4-6-9-15/h4-6,8-9,11-12,14,16H,3,7,10,13H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAOEMMZRGEBST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1CCCN1C(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Precursor Synthesis
The pyrrolidine moiety is a critical structural component of Odorine. A foundational method for pyrrolidine synthesis involves the nickel-catalyzed cyclization of putrescine (tetramethylenediamine). As detailed in US Patent 2952688A, heating putrescine with a supported nickel catalyst (e.g., nickel-kieselguhr) at 100–160°C liberates ammonia and yields pyrrolidine with ~87% efficiency. Minor byproducts like pyrroline (dihydropyrrole) are removed via fractional distillation or catalytic hydrogenation (e.g., palladium on carbon under 70 atm H₂).
Reaction Conditions:
- Temperature: 100–160°C
- Catalyst: 55% nickel-kieselguhr (5% w/w)
- Yield: 87% (batch process)
Cinnamoyl Chloride Coupling
The introduction of the 3-phenylprop-2-enoyl group to pyrrolidine is achieved through amide bond formation using cinnamoyl chloride. As reported by , the reaction proceeds under anhydrous conditions with a base (e.g., triethylamine) to scavenge HCl. The resulting 1-(3-phenylprop-2-enoyl)pyrrolidine is then coupled with 2-methylbutanoyl chloride to yield Odorine.
Key Steps:
- Pyrrolidine + cinnamoyl chloride → 1-(3-phenylprop-2-enoyl)pyrrolidine
- Intermediate + 2-methylbutanoyl chloride → Odorine
Optimization Challenges:
- Competing side reactions at the α,β-unsaturated carbonyl group
- Requirement for low temperatures (−20°C) to suppress epimerization
Enantioselective Organocatalytic Synthesis
Franzén’s Organocatalytic Reaction
A groundbreaking approach from PMC Article PMC11976861 employs Hayashi–Jørgensen catalyst (20 mol%) to mediate the reaction between N-acetoacetyl tryptamine and (E)-5-hydroxypent-2-enal. This method constructs the pentacyclic core of Odorine with high enantioselectivity (er >20:1) and diastereoselectivity (dr >20:1).
Procedure Highlights:
- Step 1: Synthesis of N-acetoacetyl tryptamine via heating tryptamine with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (84% yield).
- Step 2: Cross-metathesis of but-3-en-1-ol and crotonaldehyde to generate (E)-5-hydroxypent-2-enal (67% yield).
- Step 3: Organocatalytic cyclization (−20°C, dichloromethane) followed by AcCl quenching to afford pentacyclic lactone (68% yield).
Pictet–Spengler Reaction for Octacyclic Formation
The PMC protocol further diverges into Odorine synthesis via an AlMe₃-mediated aminolysis and intramolecular Pictet–Spengler reaction . Trifluoroacetic acid (40 equiv) facilitates N-Boc deprotection and cyclization, yielding an octacyclic intermediate (68% yield). Subsequent Vaska’s catalyst -assisted reduction (tetramethyldisiloxane) converts β-amidoester to β-enaminoester, delivering Odorine in 91% yield.
Critical Stereochemical Outcomes:
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Method | Key Step | Yield (%) | Catalyst | Stereoselectivity |
|---|---|---|---|---|
| Classical Amide Coupling | Pyrrolidine cyclization | 87 | Nickel-kieselguhr | Not reported |
| Organocatalytic | Pentacyclic lactone | 68 | Hayashi–Jørgensen | er >20:1 |
| Pictet–Spengler | Octacyclic intermediate | 68 | TFA | dr >20:1 |
| Final Reduction | β-Amidoester → Odorine | 91 | Vaska’s catalyst | – |
Advantages and Limitations
- Classical Methods: Scalable but lack stereocontrol, necessitating post-synthesis resolution.
- Organocatalytic Routes: High enantioselectivity but require specialized catalysts and low temperatures.
- Pictet–Spengler Strategy: Enables rapid complexity generation but involves sensitive intermediates.
Mechanistic Insights
Nickel-Catalyzed Cyclization
The nickel-mediated dehydrogenation of putrescine proceeds via ammonia elimination , forming a cyclic imine intermediate that tautomerizes to pyrrolidine. Side products like pyrroline arise from partial dehydrogenation, necessitating hydrogenation for purity.
Organocatalytic Enantioselection
The Hayashi–Jørgensen catalyst induces asymmetric induction through hydrogen-bonding interactions, aligning the enal and N-acetoacetyl tryptamine for suprafacial cyclization. AcCl quenching stabilizes the lactone product.
Chemical Reactions Analysis
2-methyl-N-[1-(3-phenylprop-2-enoyl)pyrrolidin-2-yl]butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
2-methyl-N-[1-(3-phenylprop-2-enoyl)pyrrolidin-2-yl]butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[1-(3-phenylprop-2-enoyl)pyrrolidin-2-yl]butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with synthetic opioids and designer drugs, particularly those in the fentanyl analog class. Below is a detailed comparison with key analogs, focusing on structural features, pharmacological implications, and legal status.
Table 1: Structural and Pharmacological Comparison
Key Observations:
Core Ring Differences: The pyrrolidine ring in the target compound is smaller than the piperidine ring in fentanyl analogs (e.g., para-fluorofentanyl). This may reduce receptor binding affinity due to steric constraints but could enhance metabolic stability . The morphinan core in norlevorphanol provides a rigid structure for potent opioid activity, whereas the pyrrolidine ring offers conformational flexibility .
Substituent Effects: The 3-phenylprop-2-enoyl group introduces a conjugated double bond, increasing lipophilicity compared to the phenethyl group in para-fluorofentanyl. This may enhance blood-brain barrier penetration, accelerating onset of action .
Pharmacological and Legal Implications: While para-fluorofentanyl and norlevorphanol are controlled substances, the target compound’s structural distinctions (pyrrolidine core, cinnamoyl group) may place it outside current regulatory frameworks, though this status is subject to change with emerging legislation .
Research Findings and Theoretical Insights
Receptor Binding :
Molecular modeling suggests the cinnamoyl group may interact with hydrophobic pockets in the μ-opioid receptor, similar to the phenethyl group in fentanyl. However, the pyrrolidine ring’s smaller size could reduce binding efficiency compared to piperidine-based analogs .
Metabolic Stability : The methyl branch in the butanamide chain may slow enzymatic degradation, prolonging half-life relative to straight-chain amides like para-fluorofentanyl .
Biological Activity
The compound 2-methyl-N-[1-(3-phenylprop-2-enoyl)pyrrolidin-2-yl]butanamide , also known by its CAS number 57369849, is a pyrrolidine derivative that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, structure-activity relationships, and relevant case studies.
Molecular Structure
- Molecular Formula : C18H24N2O
- Molecular Weight : 288.39 g/mol
- LogP : 3.47120 (indicating moderate lipophilicity)
Structural Characteristics
The compound features a pyrrolidinyl group attached to a butanamide moiety, with a phenylprop-2-enoyl substituent that may influence its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial activities. For instance, studies on related pyrrolidine derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa strains, suggesting that the phenyl ring and side-chain modifications play crucial roles in enhancing antibacterial efficacy .
Neuropharmacological Potential
The unique structure of 2-methyl-N-[1-(3-phenylprop-2-enoyl)pyrrolidin-2-yl]butanamide may also confer neuropharmacological properties. Analogous compounds have been investigated for their binding affinity to brain-specific sites, which are pivotal in treating neurological disorders such as epilepsy . The potential for this compound to interact with neurotransmitter systems warrants further exploration.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of compounds like 2-methyl-N-[1-(3-phenylprop-2-enoyl)pyrrolidin-2-yl]butanamide. Key findings from related studies indicate:
- Substituents on the Phenyl Ring : Modifications at specific positions can enhance antibacterial activity.
- Pyrrolidine Ring Modifications : Alterations in the pyrrolidine structure may affect binding affinity and pharmacological effects .
| Structural Feature | Effect on Activity |
|---|---|
| Phenyl Ring Substituents | Enhances antibacterial properties |
| Pyrrolidine Modifications | Affects neuropharmacological activity |
Case Study 1: Antibacterial Activity
A study focused on the antibacterial efficacy of pyrrolidine derivatives demonstrated that modifications at the 4-position of the phenyl ring significantly increased activity against MRSA strains. This finding suggests that similar modifications on 2-methyl-N-[1-(3-phenylprop-2-enoyl)pyrrolidin-2-yl]butanamide could enhance its antibacterial profile .
Case Study 2: Neuropharmacology
Research into structurally related compounds has revealed their potential as anticonvulsants due to their specific binding affinities in the brain. The implications for 2-methyl-N-[1-(3-phenylprop-2-enoyl)pyrrolidin-2-yl]butanamide could be substantial, especially in developing treatments for epilepsy and other CNS disorders .
Future Directions
To fully understand the biological activity of 2-methyl-N-[1-(3-phenylprop-2-enoyl)pyrrolidin-2-yl]butanamide, future research should focus on:
- In Vitro and In Vivo Studies : Conduct comprehensive assays to assess antimicrobial and neuropharmacological effects.
- Mechanistic Studies : Investigate the pathways through which this compound exerts its effects.
- Optimization of Derivatives : Explore structural modifications to enhance efficacy and reduce toxicity.
Q & A
Basic: What synthetic strategies are recommended for preparing 2-methyl-N-[1-(3-phenylprop-2-enoyl)pyrrolidin-2-yl]butanamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Pyrrolidine functionalization : Introduce the 3-phenylprop-2-enoyl group via acylation using activated esters or coupling agents (e.g., DCC or HATU). Copper(I)-catalyzed reactions, as used in propargylamine synthesis, may enhance efficiency .
- Amide bond formation : Couple the functionalized pyrrolidine with 2-methylbutanamide using carbodiimide-mediated coupling or microwave-assisted synthesis for improved yield.
- Purification : Employ column chromatography (silica gel, gradient elution) or recrystallization (solvent: ethyl acetate/hexane) to isolate the product. Validate purity via HPLC or TLC.
Basic: How can researchers confirm the stereochemistry and crystal structure of this compound?
Methodological Answer:
- X-ray crystallography : Use SHELX or SHELXL for structure refinement. Single-crystal diffraction data collected at low temperature (e.g., 100 K) improves resolution. ORTEP-3 can generate thermal ellipsoid plots to visualize atomic displacement .
- NMR spectroscopy : Employ - COSY and NOESY to assess spatial proximity of protons, confirming stereochemical assignments. NMR and DEPT-135 aid in carbon environment analysis .
Basic: What initial biological screening approaches are suitable for this compound?
Methodological Answer:
- In vitro assays : Screen for kinase inhibition (e.g., EGFR, JAK2) using fluorescence polarization assays. Use ATP-binding site competitors as positive controls.
- Cellular cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Include dose-response curves (IC determination) and compare to reference drugs like doxorubicin .
Advanced: How can researchers optimize low yields in the acylation step during synthesis?
Methodological Answer:
- Catalyst screening : Test alternatives to Cu(I), such as Pd(II) or organocatalysts (e.g., DMAP), to enhance reaction efficiency.
- Solvent optimization : Replace polar aprotic solvents (DMF, DMSO) with toluene or THF to reduce side reactions.
- Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction times dynamically .
Advanced: What computational methods predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to dock the compound into target proteins (e.g., kinases). Validate with co-crystallized ligands (PDB: 1M17 for EGFR).
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy trajectories .
- QSAR modeling : Develop models using MOE or RDKit to correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogues .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay standardization : Use uniform protocols (e.g., ATP concentration in kinase assays) and validated cell lines (ATCC-certified).
- Purity verification : Reanalyze compound batches via LC-MS (ESI+) to exclude impurities >98%.
- Meta-analysis : Apply statistical tools (e.g., Forest plots in R) to aggregate data from multiple studies, identifying outliers or confounding variables .
Advanced: What strategies elucidate the metabolic stability of this compound?
Methodological Answer:
- In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-QTOF. Identify metabolites using MassHunter or MetaboLynx.
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess enzyme interaction. Compare to ketoconazole (positive control) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
